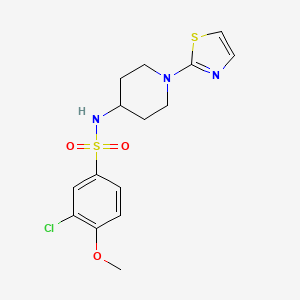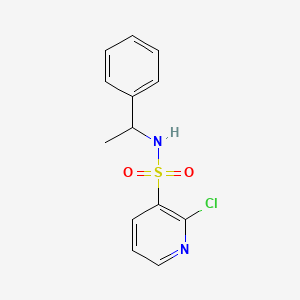
2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide is a compound that belongs to the class of pyridine sulfonamides. These compounds are known for their diverse biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities . The compound has been studied for its potential use in medicinal chemistry, particularly in the development of novel drugs.
准备方法
The synthesis of 2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide involves several steps. One common method includes the reaction of 5-bromo-2-chloropyridine-3-sulfonyl chloride with ®-1-phenylethan-1-amine or (S)-1-phenylethan-1-amine . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to increase yield and purity.
化学反应分析
2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reducing agents can be used to convert the sulfonamide group to an amine.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its inhibitory activity against PI3K, it has been investigated for its antitumor properties.
作用机制
The mechanism of action of 2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide involves its interaction with molecular targets such as PI3K. By inhibiting PI3K, the compound can interfere with signaling pathways that regulate cell growth, proliferation, and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
相似化合物的比较
2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide can be compared with other pyridine sulfonamide derivatives, such as:
5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This compound has similar biological activities and has been studied for its antitumor properties.
Pyridine-3-sulfonamide derivatives: These compounds have been explored as inhibitors of various kinases and have shown potential in medicinal chemistry.
属性
IUPAC Name |
2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-10(11-6-3-2-4-7-11)16-19(17,18)12-8-5-9-15-13(12)14/h2-10,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQFWYAAXZWSSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

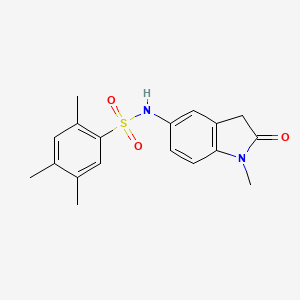
![2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine](/img/structure/B2357680.png)
![1-Methyl-8-(4-methylphenyl)-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2357683.png)
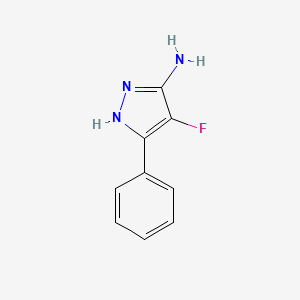
![2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2357689.png)
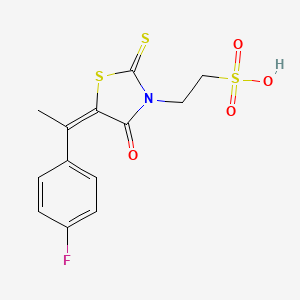
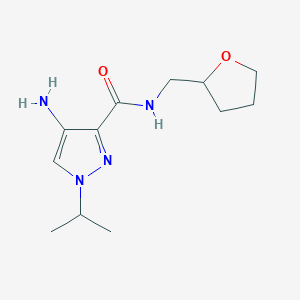
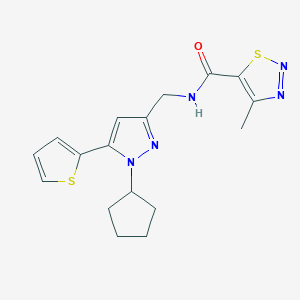
![7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357693.png)
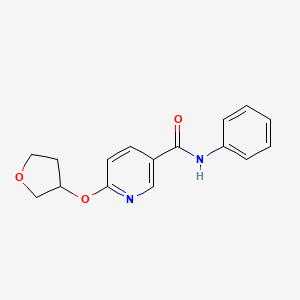
![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2357695.png)
![7-(4-acetamidophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2357696.png)
